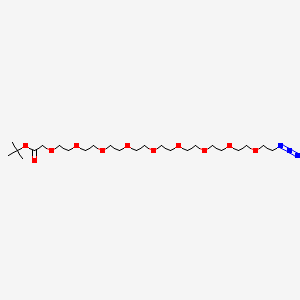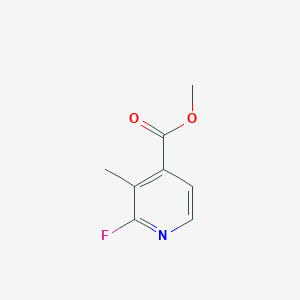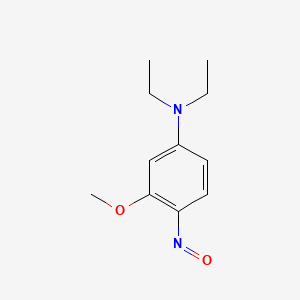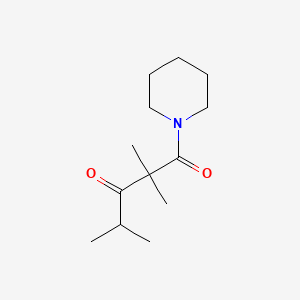
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide is a compound with a unique structure that includes an amino group, a methyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide typically involves the reaction of 3-methyl-2-aminobutanoic acid with oxolan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as crystallization and recrystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide can be compared with other similar compounds such as:
(2R)-2-amino-3-methylbutanamide: Lacks the oxolane ring, resulting in different chemical and biological properties.
(2R)-2-amino-N-(oxolan-3-yl)butanamide: Similar structure but without the methyl group, leading to variations in reactivity and applications.
(2R)-2-amino-3-methyl-N-(tetrahydrofuran-3-yl)butanamide:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-N-(oxolan-3-yl)butanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)8(10)9(12)11-7-3-4-13-5-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)/t7?,8-/m1/s1 |
InChI Key |
MXBZQTQZYFOYLX-BRFYHDHCSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1CCOC1)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)



![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)


![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)


